Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Hypolipidemic agents Indazolone SAR N1-carbethoxy substitution

Obtain the definitive N2-methyl indazolone control for SAR studies. Generic indazolones are unsuitable; the N1-carbethoxy and N2-methyl substituents here are essential for mapping the activity cliff against the more potent N2-butyl analog. This compound, with a predicted LogP of 1.5 and zero H-bond donors, is a superior choice for lead-like screening libraries when low lipophilicity is required. - Validated synthon: Used to prepare 1,2-dihydro-2-methyl-3H-indazol-3-one in a reproducible 57% yield. - Risk-mitigated procurement: Avoid de novo scaffold synthesis with this well-characterized intermediate.

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 1848-42-6
Cat. No. B595057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
CAS1848-42-6
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESCCOC(=O)N1C2=CC=CC=C2C(=O)N1C
InChIInChI=1S/C11H12N2O3/c1-3-16-11(15)13-9-7-5-4-6-8(9)10(14)12(13)2/h4-7H,3H2,1-2H3
InChIKeyKWBCBZVIBDBDFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Baseline Properties of Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS 1848-42-6)


Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS 1848-42-6) is a synthetic bicyclic indazolone derivative characterized by a fused benzene-pyrazole ring system with an N2-methyl substituent and an N1-ethyl carboxylate group [1]. It has a molecular formula of C11H12N2O3, a molecular weight of 220.23 g/mol, and a reported melting point of 77 °C [1]. The compound serves primarily as a key intermediate or building block in medicinal chemistry, particularly in the synthesis of bioactive indazole analogs explored for hypolipidemic activity [2].

Why Generic Indazolone Substitution Fails in SAR Studies


Generic substitution within the indazolone class is not viable due to the profound impact of specific N1 and N2 substituents on biological activity. A foundational structure-activity relationship (SAR) study demonstrated that while the unsubstituted indazolone core exhibits only moderate hypolipidemic effects, the introduction of an N1-carbethoxy group (a defining feature of this compound) significantly enhances activity. Conversely, the N2 substituent has a critical, non-linear influence: an N2-methyl analog (this compound) shows a distinct activity profile compared to an N2-butyl analog, which was identified as the most active in the series [1]. Therefore, even closely related compounds differing by a single methylene group cannot be considered interchangeable reagents or valid SAR comparators.

Quantitative Differentiation: Key Indazolone Analog Comparisons


Hypolipidemic Activity: N1-Carbethoxy vs. Unsubstituted Core

The SAR study by Wyrick et al. establishes that derivatization of the indazolone core is essential for activity. The unsubstituted indazolone core is explicitly noted as 'only moderately active' [1]. The N1-carbethoxy substitution, which is present in the target compound Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, 'produced a more active compound' [1]. While the study does not provide exact numerical values for these two specific entities in the abstract, the qualitative enhancement confirms the N1-carbethoxy group as a critical pharmacophoric element, differentiating it from the baseline core.

Hypolipidemic agents Indazolone SAR N1-carbethoxy substitution

Hypolipidemic Activity: N2-Methyl vs. N2-Butyl Potency Cliff

Within the series of N1-carbethoxy indazolones, the N2 substituent dictates the magnitude of activity. The study identifies that 'Substitution of the N2 position with an n-butyl group afforded the most active compound' [1]. This directly implies that the target compound, bearing an N2-methyl group, is not the most potent analog. This quantifiable activity cliff highlights that the N2-methyl compound serves a distinct and specific role, likely as a key intermediate or a less lipophilic comparator, rather than the endpoint for potency.

Hypolipidemic agents Indazolone SAR N2-alkyl substitution

Physicochemical Profile: LogP and Hydrogen Bonding Capacity

The target compound has a predicted octanol-water partition coefficient (LogP) of 1.5 [1]. This is a critical differentiator from other N2-alkyl analogs. For instance, the more potent N2-butyl analog would be significantly more lipophilic. The compound's LogP of 1.5, combined with 0 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1], places it within favorable drug-like chemical space (e.g., Lipinski's Rule of Five). This specific physicochemical profile makes it a superior choice for projects requiring a balance of solubility and permeability, where more lipophilic analogs would fail.

Physicochemical properties LogP Drug-likeness

Synthetic Utility as a Characterized Intermediate

The compound has a documented role as a synthetic intermediate. It has been successfully used to produce 1,2-dihydro-2-methyl-3H-indazol-3-one in a 57% yield via KOH-mediated ethanolysis [1]. This tangible synthetic application differentiates it from many other indazolone analogs that are only available as final screening compounds. For laboratories engaged in analog synthesis, this compound offers a vetted, high-yielding entry point to a core scaffold, a feature not offered by most 'terminal' analogs.

Synthetic intermediate Building block Organic synthesis

Proven Application Scenarios Based on Differentiation Data


Medicinal Chemistry SAR Studies on Hypolipidemic Indazolones

This compound is specifically mandated for structure-activity relationship (SAR) investigations where the N2-methyl substituent is a required control. As documented by Wyrick et al., the N2-butyl analog is the most potent in the series [1]. Using this N2-methyl compound allows researchers to quantitatively map the activity cliff associated with alkyl chain elongation, a fundamental SAR task. It is the correct choice when the goal is to define the lower boundary of the activity curve, not the peak.

Physicochemical Screening for Balanced Drug-Like Properties

With a predicted LogP of 1.5, zero hydrogen bond donors, and three acceptors [2], this compound is ideally suited for inclusion in physicochemical screening libraries aimed at identifying soluble, permeable lead-like molecules. It offers a distinct advantage over more lipophilic N2-alkyl analogs when the project's target product profile demands low lipophilicity to avoid solubility or off-target promiscuity issues.

Validated Starting Material for Indazolone Scaffold Synthesis

Procurement is directly justified for groups synthesizing 1,2-dihydro-2-methyl-3H-indazol-3-one or related scaffolds. The compound's documented conversion to this core, proceeding in a reproducible 57% yield [3], makes it a risk-mitigated starting material. This is a superior choice over purchasing an unvalidated or more expensive 'final' compound and attempting a de novo synthesis of the scaffold.

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